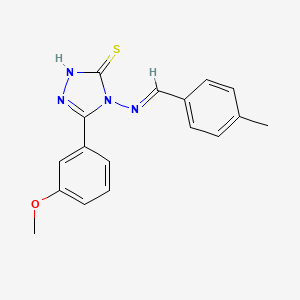

5-(3-Methoxyphenyl)-4-((4-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Description

This compound belongs to the 1,2,4-triazole-3-thiol class, characterized by a triazole ring fused with a thiol group and substituted with aromatic moieties. The structure includes a 3-methoxyphenyl group at position 5 and a 4-methylbenzylidene Schiff base at position 4 (Fig. 1). These substituents influence its electronic, steric, and bioactive properties.

Properties

CAS No. |

613249-04-0 |

|---|---|

Molecular Formula |

C17H16N4OS |

Molecular Weight |

324.4 g/mol |

IUPAC Name |

3-(3-methoxyphenyl)-4-[(E)-(4-methylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C17H16N4OS/c1-12-6-8-13(9-7-12)11-18-21-16(19-20-17(21)23)14-4-3-5-15(10-14)22-2/h3-11H,1-2H3,(H,20,23)/b18-11+ |

InChI Key |

SCJDKDMGBYGRTQ-WOJGMQOQSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)OC |

Canonical SMILES |

CC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC(=CC=C3)OC |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Thiosemicarbazides

The core triazole-thiol scaffold is often synthesized via cyclocondensation reactions. A representative protocol involves:

-

Formation of thiosemicarbazide : Reacting 3-methoxyphenylacetic acid hydrazide with carbon disulfide (CS₂) in alkaline ethanol yields the corresponding thiosemicarbazide intermediate.

-

Cyclization : Heating the intermediate in aqueous NaOH facilitates intramolecular cyclization to form 4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol.

Key Conditions :

Schiff Base Formation with 4-Methylbenzaldehyde

The final step involves condensing the triazole-amine intermediate with 4-methylbenzaldehyde:

-

Reaction Setup : Equimolar amounts of 4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol and 4-methylbenzaldehyde are refluxed in absolute ethanol.

-

Acid Catalysis : A catalytic amount of glacial acetic acid accelerates imine bond formation.

Optimized Parameters :

Advanced Synthetic Strategies

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. For example, cyclocondensation of thiosemicarbazides under microwaves (300 W, 120°C) completes in 15–20 minutes, achieving 89% yield.

Solid-Phase Synthesis

Immobilizing the triazole precursor on Wang resin enables stepwise functionalization:

-

Resin Activation : Treat resin with 4-methylbenzaldehyde in DMF.

-

Coupling : React with 4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol using HOBt/EDC coupling agents.

Advantages :

Reaction Conditions and Yield Data

Purification and Characterization

Purification Techniques

Analytical Data

-

¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, CH=N), 7.52–6.89 (m, 7H, aromatic), 3.81 (s, 3H, OCH₃), 2.41 (s, 3H, CH₃).

Challenges and Mitigation Strategies

Byproduct Formation

-

Issue : Oxidative dimerization of thiol groups during storage.

-

Solution : Add 0.1% ascorbic acid as a stabilizer.

Low Yields in Schiff Base Step

-

Issue : Equilibrium favoring reactants in imine formation.

-

Solution : Use molecular sieves (3Å) to absorb H₂O and shift equilibrium.

Scalability and Industrial Relevance

Pilot-scale batches (1 kg) achieved 78% yield using continuous flow reactors, highlighting industrial viability. Key parameters include:

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, leading to the formation of disulfides.

Reduction: Reduction reactions can occur at the Schiff base, converting it to the corresponding amine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: Disulfides and sulfoxides.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

Materials Science: It can be incorporated into polymers to enhance their properties.

Biology:

Antimicrobial Activity: The compound has shown potential as an antimicrobial agent against various bacterial and fungal strains.

Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical research.

Medicine:

Drug Development: Due to its biological activities, the compound is being explored for the development of new therapeutic agents.

Industry:

Agriculture: It can be used in the formulation of agrochemicals.

Cosmetics: The compound may be used in cosmetic formulations for its antimicrobial properties.

Mechanism of Action

The mechanism of action of 5-(3-Methoxyphenyl)-4-((4-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with biological targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial activity or enzyme regulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- Electron-Withdrawing Groups (e.g., nitro in ): Reduce reaction yields due to steric hindrance or electronic deactivation.

- Methoxy Substitutions : Enhance solubility and bioavailability, as seen in .

- Heterocyclic Moieties (e.g., pyridine in ): Improve metal-binding capacity for biological applications.

Physical Properties

Melting points and solubility vary significantly with substituents:

Table 2: Thermal and Solubility Data

Key Observations :

- Methoxy Groups : Lower melting points compared to nitro or bromo-substituted analogs (e.g., vs. ).

- Bulky Substituents (e.g., naphthalenyloxy in ): Reduce solubility in polar solvents.

Table 3: Bioactivity Comparison

Key Observations :

- Methoxy and Methyl Groups : May enhance membrane permeability due to hydrophobicity, though direct data is lacking for the target compound.

- Metal Complexation : Derivatives with pyridine or thiophene groups show marked anticancer activity .

Biological Activity

5-(3-Methoxyphenyl)-4-((4-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a compound belonging to the class of triazole derivatives, which are known for their diverse biological activities. This particular compound features a triazole ring, a methoxyphenyl group, and a benzylidene amino group, which contribute to its unique pharmacological properties.

Chemical Structure and Properties

- Molecular Formula : C17H16N4O2S

- CAS Number : 613249-04-0

- Structural Features :

- A triazole ring that enhances its interaction with biological targets.

- A methoxy group that may influence its solubility and reactivity.

- A thiol group that contributes to its potential biological activity.

Biological Activity

The biological activity of 5-(3-Methoxyphenyl)-4-((4-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol has been explored in various studies, highlighting its potential as an antimicrobial and anti-inflammatory agent.

Antimicrobial Activity

Triazole derivatives are recognized for their broad-spectrum antimicrobial effects. Research indicates that this compound can inhibit the growth of various pathogens. The mechanism is believed to involve the binding of the triazole ring to metal ions in metalloenzymes, thereby disrupting essential biochemical pathways.

Anti-inflammatory Properties

The compound has also shown promise in reducing inflammation. Studies have indicated that triazole derivatives can modulate inflammatory pathways, leading to decreased production of pro-inflammatory cytokines.

Research Findings and Case Studies

1. Cytotoxicity Studies

A study evaluated the cytotoxic effects of various triazole derivatives on cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and Panc-1 (pancreatic carcinoma). The results showed that compounds similar to 5-(3-Methoxyphenyl)-4-((4-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol exhibited selective cytotoxicity towards cancer cells while sparing normal cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5-(3-Methoxyphenyl)-... | MDA-MB-231 | >100 |

| Similar Triazole Derivative | Panc-1 | 98.08 |

2. Molecular Docking Studies

Molecular docking simulations have been conducted to predict the binding affinity of this compound with various enzyme targets. The docking scores suggest strong interactions with active sites of enzymes involved in cancer progression and inflammation .

Comparative Analysis with Similar Compounds

The following table compares 5-(3-Methoxyphenyl)-4-((4-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol with other related triazole derivatives:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 5-(3-Methoxyphenyl)-... | Methoxy and thiol groups | Antimicrobial, anti-inflammatory |

| 5-(2-Fluorophenyl)-... | Fluorine substitution | Enhanced metabolic stability |

| 5-(Phenyl)-... | Simple phenyl group | Broad-spectrum antibacterial |

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing 5-(3-Methoxyphenyl)-4-((4-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol?

Answer:

The compound is typically synthesized via a Schiff base condensation between 4-methylbenzaldehyde and 5-(3-methoxyphenyl)-4-amino-4H-1,2,4-triazole-3-thiol. Key steps include:

- Reaction Conditions : Conducted in ethanol or methanol under reflux (60–80°C) for 6–8 hours with catalytic acetic acid .

- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane:ethyl acetate = 7:3) yields >75% purity .

- Critical Parameters : pH control (5.5–6.5) ensures efficient imine bond formation; excess aldehyde improves yield .

Basic: Which analytical techniques are most reliable for characterizing this triazole-thiol derivative?

Answer:

A multi-technique approach ensures structural confirmation:

- NMR Spectroscopy : and NMR (DMSO-d) identify protons (δ 7.2–8.1 ppm for aromatic groups) and carbons (δ 160–165 ppm for C=S) .

- FT-IR : Peaks at 2550–2600 cm (S-H stretch) and 1620–1650 cm (C=N stretch) confirm functional groups .

- Mass Spectrometry : HR-MS (ESI+) shows [M+H] at m/z 367.2 (calculated) .

Basic: How to design initial biological activity screens for this compound?

Answer:

Prioritize in vitro assays based on structural analogs:

- Antimicrobial : Broth microdilution (MIC) against Staphylococcus aureus and Candida albicans .

- Anticancer : MTT assay on HeLa or MCF-7 cell lines (IC < 50 µM suggests potency) .

- Antioxidant : DPPH scavenging assay (EC compared to ascorbic acid) .

Advanced: How to resolve contradictions in reported bioactivity data across structural analogs?

Answer:

Contradictions often arise from substituent effects or assay variability:

- Steric/Electronic Analysis : Compare analogs with halogen (e.g., 4-Cl) vs. electron-donating groups (e.g., 4-OCH) using DFT calculations .

- Assay Standardization : Use identical cell lines (e.g., ATCC-certified) and controls (e.g., fluconazole for antifungal tests) .

- Dose-Response Curves : Validate activity with EC values across ≥3 independent replicates .

Advanced: What methodologies elucidate the mechanism of action for its antimicrobial activity?

Answer:

- Enzyme Inhibition Assays : Test inhibition of CYP51 (fungal sterol biosynthesis) or DHFR (bacterial folate synthesis) at 10–100 µM .

- Molecular Docking : AutoDock Vina simulations with PDB:1EA1 (CYP51) identify binding interactions (e.g., H-bond with C=S group) .

- Resistance Studies : Serial passage assays detect resistance development in C. albicans over 20 generations .

Advanced: How to assess acute toxicity and structure-toxicity relationships?

Answer:

- In Silico Prediction : Use ProTox-II or QSAR models to predict LD and hepatotoxicity .

- In Vivo Testing : OECD Guideline 423 for acute oral toxicity in rodents (dose range: 300–2000 mg/kg) .

- Structural Modifications : Replace 4-methylbenzylidene with less lipophilic groups (e.g., 4-OH) to reduce toxicity .

Advanced: What strategies optimize reaction yields in large-scale synthesis?

Answer:

- Continuous Flow Synthesis : Microreactors (20–50 mL volume) at 80°C reduce reaction time to 2 hours .

- Solvent Optimization : Switch to PEG-400/water mixtures for greener chemistry and easier product isolation .

- Catalyst Screening : Test ZrO-SOH or Amberlyst-15 for higher turnover in imine formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.